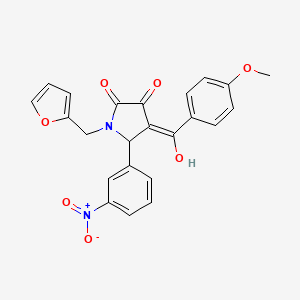![molecular formula C13H19NO3S B5342458 N-{1-[4-(methylsulfonyl)phenyl]propyl}propanamide](/img/structure/B5342458.png)
N-{1-[4-(methylsulfonyl)phenyl]propyl}propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{1-[4-(methylsulfonyl)phenyl]propyl}propanamide, also known as MSPPO, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a crucial role in the metabolism of endocannabinoids. MSPPO has been shown to have a variety of biochemical and physiological effects, making it a promising tool for investigating the endocannabinoid system and related pathways.
Mecanismo De Acción
N-{1-[4-(methylsulfonyl)phenyl]propyl}propanamide works by binding to the active site of FAAH, inhibiting its enzymatic activity. This results in increased levels of endocannabinoids, which can then bind to cannabinoid receptors and activate downstream signaling pathways. The mechanism of action of this compound is well understood and has been extensively characterized in vitro and in vivo.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It increases the levels of endocannabinoids, which can lead to analgesia, reduced inflammation, and improved mood. This compound has also been shown to have neuroprotective effects, reducing the damage caused by ischemia and traumatic brain injury. In addition, this compound has been shown to have anti-cancer effects, inhibiting the growth of several types of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{1-[4-(methylsulfonyl)phenyl]propyl}propanamide has several advantages for lab experiments. It is a potent and selective inhibitor of FAAH, making it a valuable tool for investigating the endocannabinoid system and related pathways. It is also relatively stable and can be stored for extended periods of time. However, this compound has some limitations as well. It is a highly reactive compound and can form adducts with proteins and other biomolecules, which can complicate data interpretation. In addition, this compound can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving N-{1-[4-(methylsulfonyl)phenyl]propyl}propanamide. One area of interest is the development of this compound analogs with improved potency and selectivity. Another area of interest is the investigation of the role of endocannabinoids and related pathways in various disease states, including pain, inflammation, and cancer. Finally, the use of this compound in combination with other drugs or therapies may lead to improved treatment outcomes in a variety of conditions.
Métodos De Síntesis
The synthesis of N-{1-[4-(methylsulfonyl)phenyl]propyl}propanamide involves several steps, including the reaction of 4-bromobenzylmagnesium chloride with methylsulfonyl chloride to form 4-(methylsulfonyl)phenyl)propylmagnesium chloride. This intermediate is then reacted with propanoyl chloride to yield this compound. The overall process is a multi-step synthesis that requires careful control of reaction conditions and purification steps to obtain a high-quality product.
Aplicaciones Científicas De Investigación
N-{1-[4-(methylsulfonyl)phenyl]propyl}propanamide has been used extensively in scientific research to investigate the endocannabinoid system and related pathways. It has been shown to be a potent and selective inhibitor of FAAH, which is responsible for the breakdown of several endocannabinoids, including anandamide and 2-arachidonoylglycerol. By inhibiting FAAH, this compound increases the levels of these endocannabinoids, leading to a variety of physiological effects.
Propiedades
IUPAC Name |
N-[1-(4-methylsulfonylphenyl)propyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-4-12(14-13(15)5-2)10-6-8-11(9-7-10)18(3,16)17/h6-9,12H,4-5H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLASUWUADVXHMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)S(=O)(=O)C)NC(=O)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-yl)methanol](/img/structure/B5342385.png)
![1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5342388.png)
![2-chloro-4-(5-{[5-(4-chlorophenyl)-2-oxo-3(2H)-furanylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5342389.png)
![7-(2-chlorophenyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5342402.png)
![4-({4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}methyl)-2-isopropylpyrimidine](/img/structure/B5342410.png)
![6-cyano-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]nicotinamide](/img/structure/B5342415.png)

![ethyl 2-{[3-(1,5-dimethyl-1H-pyrazol-4-yl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5342429.png)
![4-benzoyl-5-(3-bromophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5342445.png)
![6-[4-(4-ethoxybenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5342446.png)
![2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N,N-diphenylacetamide](/img/structure/B5342454.png)
![3-[(2-chloro-6-fluorobenzyl)thio]-4,5-dimethyl-4H-1,2,4-triazole](/img/structure/B5342465.png)
![3-{2-[(cyclopropylmethyl)(isopropyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5342472.png)
![methyl [5-(3-bromo-4-sec-butoxy-5-ethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5342475.png)